2-((3-Chloro-4-fluorobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate
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Overview
Description
2-((3-Chloro-4-fluorobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate is a synthetic organic compound that belongs to the class of carboxylate esters This compound is characterized by the presence of a thiophene ring, a benzylamine moiety, and a carboxylate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Chloro-4-fluorobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Benzylamine Intermediate: The synthesis begins with the reaction of 3-chloro-4-fluorobenzyl chloride with an amine to form the benzylamine intermediate.
Formation of the Thiophene Carboxylate: The next step involves the esterification of 3-methylthiophene-2-carboxylic acid with an appropriate alcohol, such as ethanol, in the presence of a catalyst like sulfuric acid.
Coupling Reaction: The final step is the coupling of the benzylamine intermediate with the thiophene carboxylate ester under suitable conditions, such as the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-((3-Chloro-4-fluorobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylamine moiety, where nucleophiles like hydroxide ions or amines can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Hydroxide ions in aqueous solution or amines in organic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzylamine derivatives.
Scientific Research Applications
2-((3-Chloro-4-fluorobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((3-Chloro-4-fluorobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways or interact with cellular receptors to induce a biological response.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-Chloro-4-fluorobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate
- 2-((3-Chloro-4-fluorobenzyl)amino)-2-oxoethyl 3-ethylthiophene-2-carboxylate
- 2-((3-Chloro-4-fluorobenzyl)amino)-2-oxoethyl 3-methylfuran-2-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the presence of both a thiophene ring and a benzylamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[2-[(3-chloro-4-fluorophenyl)methylamino]-2-oxoethyl] 3-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO3S/c1-9-4-5-22-14(9)15(20)21-8-13(19)18-7-10-2-3-12(17)11(16)6-10/h2-6H,7-8H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHCKJRRPXDWQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)OCC(=O)NCC2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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